ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
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Overview
Description
Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-f]purines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various aldehydes, amines, and oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purine derivatives .
Scientific Research Applications
Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-f]purine derivatives and benzoate esters, such as:
Uniqueness
Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is unique due to its specific substitution pattern and the presence of both the imidazo[2,1-f]purine core and the benzoate ester group.
Properties
Molecular Formula |
C26H25N5O4 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C26H25N5O4/c1-4-35-24(33)19-10-12-20(13-11-19)31-17(2)16-30-21-22(27-25(30)31)28(3)26(34)29(23(21)32)15-14-18-8-6-5-7-9-18/h5-13,16H,4,14-15H2,1-3H3 |
InChI Key |
JRTUPOCRCYEGCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
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